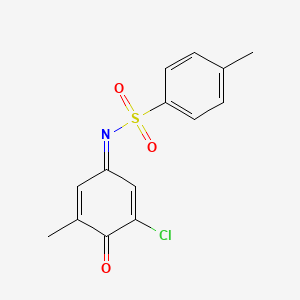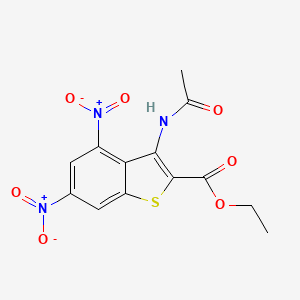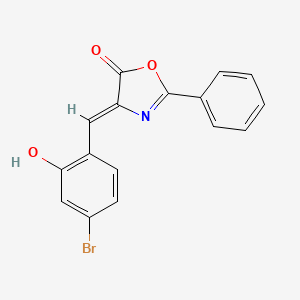![molecular formula C16H16N4O5 B5911758 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system (CNS) and peripheral tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate selectively blocks the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking the adenosine A1 receptor, 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate has been shown to have a wide range of biochemical and physiological effects, including reducing the release of dopamine and glutamate, increasing the release of GABA, and modulating the activity of various ion channels. It has also been shown to reduce the severity of seizures in animal models of epilepsy and to protect against neuronal damage in models of ischemic stroke.
実験室実験の利点と制限
One advantage of using 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other adenosine receptors. However, one limitation of using 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate is its relatively low potency, which can make it difficult to achieve a strong pharmacological effect at low concentrations.
将来の方向性
There are several potential future directions for research on 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate, including investigating its role in modulating the immune response, exploring its potential as an anti-inflammatory agent, and studying its effects on other neurotransmitter systems. Additionally, further research is needed to develop more potent analogs of 2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate that can be used in lower concentrations and to investigate its potential therapeutic applications in various diseases.
合成法
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxy-4-hydroxybenzaldehyde with 2-pyrazinecarboxylic acid hydrazide, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. It has also been investigated for its role in modulating the immune response and as a potential anti-inflammatory agent.
特性
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10(21)25-15-13(23-2)6-11(7-14(15)24-3)8-19-20-16(22)12-9-17-4-5-18-12/h4-9H,1-3H3,(H,20,22)/b19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYGZNAIIXDTJQ-UWVJOHFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N\NC(=O)C2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 2,6-dimethoxy-4-((pyrazine-2-carbonyl)-hydrazonomethyl)-phenyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)





![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)




![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)